10-Hydroxycascaroside C

Description

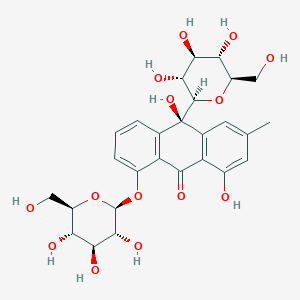

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32O14 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(10R)-1,10-dihydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-one |

InChI |

InChI=1S/C27H32O14/c1-9-5-11-16(12(30)6-9)20(33)17-10(27(11,38)25-23(36)21(34)18(31)14(7-28)39-25)3-2-4-13(17)40-26-24(37)22(35)19(32)15(8-29)41-26/h2-6,14-15,18-19,21-26,28-32,34-38H,7-8H2,1H3/t14-,15-,18-,19-,21+,22+,23-,24-,25-,26-,27-/m1/s1 |

InChI Key |

BHCKOSBGQAWGRY-SNLPYFHTSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

10-hydroxycascaroside C |

Origin of Product |

United States |

Historical Perspectives in Natural Product Chemistry

The history of 10-Hydroxycascaroside C is intrinsically linked to the study of medicinal plants, particularly those from the Rheum and Rhamnus genera. rhhz.netfigshare.com For centuries, extracts from these plants have been used in traditional medicine. wikipedia.org The scientific investigation into the chemical constituents of these plants began to intensify with the advent of modern analytical techniques.

The parent compounds, cascarosides, were first identified in Cascara Sagrada (Rhamnus purshiana). krishnaherbals.com The bark of this tree was introduced into formal medicine in 1877. wikipedia.orgfitoterapia.net Early chemical studies focused on isolating and characterizing the active laxative principles, which were found to be anthracene (B1667546) derivatives. krishnaherbals.com

The discovery of this compound itself came later, as more refined separation and spectroscopic methods became available. In 2004, a study on the anthraderivatives in the roots of Rheum emodi (Himalayan Rhubarb) led to the isolation and characterization of three new anthrone (B1665570) C-glucosides, one of which was this compound. jst.go.jpnih.govwho.int This discovery expanded the known diversity of anthrone glycosides and highlighted the chemical richness of the Rheum genus. researchgate.netnih.gov The identification of this compound in Rheum australe has also been reported. mdpi.comvulcanchem.comfigshare.com

The structural elucidation of this compound and its relatives has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jst.go.jpnih.govresearchgate.net These methods have been crucial in determining the precise connectivity of the atoms and the stereochemistry of these complex molecules. researchgate.net

Significance of 10 Hydroxycascaroside C As a Research Target

Isolation from Rheum emodi (Himalayan Rhubarb)

Rheum emodi, commonly known as Himalayan Rhubarb, is a significant natural source of this compound. jst.go.jpnih.gov This perennial herb, found in the temperate and alpine regions of the Himalayas, has been the subject of numerous phytochemical investigations. nih.gov Studies focused on the roots and rhizomes of R. emodi have successfully isolated and identified this compound along with a variety of other anthraquinone (B42736) derivatives and related compounds. jst.go.jpnih.govnih.govjaypeedigital.com

The isolation process typically involves the extraction of the plant material, followed by various chromatographic techniques to separate the complex mixture of phytochemicals. Through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the structure of this compound has been unequivocally established. jst.go.jpnih.gov

In addition to this compound, these studies have also led to the isolation of other related compounds from R. emodi, such as 10-hydroxycascaroside D, cascaroside C, cascaroside D, and cassialoin. jst.go.jpnih.govnih.gov The presence of this array of anthrone C-glucosides underscores the rich and diverse chemical profile of Himalayan Rhubarb. nih.govpphouse.org

Presence in Rheum australe

Rheum australe, another species of rhubarb also known as Himalayan Rhubarb, has been identified as a source of this compound. vulcanchem.comfigshare.commdpi.com This endangered medicinal herb, native to the northwestern Himalayas, shares a similar phytochemical profile with R. emodi. vulcanchem.comnih.gov Research on the chemical constituents of R. australe has confirmed the presence of this compound, further solidifying the Rheum genus as a key botanical source of this compound. vulcanchem.comfigshare.commdpi.com The co-occurrence of this compound and its analogue, 10-hydroxycascaroside D, has also been reported in this species. figshare.commdpi.comnih.gov

Identification in Rumex Species (e.g., Rumex crispus)

The chemical investigation of the genus Rumex, belonging to the Polygonaceae family, has revealed the presence of this compound. nih.govrhhz.net A comprehensive review of the phytochemicals within the Rumex genus lists this compound as one of the identified compounds. nih.govrhhz.net While the specific concentration and distribution may vary among different Rumex species, its identification in this genus, which includes plants like Rumex crispus (curly dock), expands the known botanical distribution of this anthrone C-glucoside. nih.govrhhz.netnih.govresearchgate.net The presence of related anthranoids in various Rumex species further supports the chemotaxonomic link between Rumex and Rheum. researchgate.netresearchgate.net

Occurrence in Cassia abbreviata

This compound has also been identified in Cassia abbreviata, a tree belonging to the Fabaceae family. researchgate.net A study focused on the chemical constituents of this plant species led to the isolation and characterization of this compound, alongside a variety of other known compounds. researchgate.netnih.govresearchgate.net The identification of this compound in a plant from a different botanical family than Rheum and Rumex is noteworthy. It suggests that the biosynthetic pathways leading to the formation of this compound may have evolved independently in different plant lineages.

Comparative Analysis of this compound Content Across Plant Varieties and Origins

While the presence of this compound has been confirmed in several plant species, detailed quantitative comparative analysis of its content across different varieties and geographical origins is not extensively documented in the available research. However, studies on Rheum emodi have indicated that the concentration of its chemical constituents, including anthraquinone derivatives, can be influenced by locational factors. jaypeedigital.com

The following table provides a summary of the plants in which this compound has been identified:

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Rheum emodi | Polygonaceae | Roots, Rhizome | jst.go.jpnih.govnih.govjaypeedigital.com |

| Rheum australe | Polygonaceae | Not specified | vulcanchem.comfigshare.commdpi.comnih.gov |

| Rumex species | Polygonaceae | Not specified | nih.govrhhz.net |

| Cassia abbreviata | Fabaceae | Not specified | researchgate.net |

List of Compounds

Extraction Techniques from Plant Matrices

The initial step in isolating this compound involves its extraction from plant material, primarily the rhizomes of Rheum species such as Rheum emodi (Himalayan Rhubarb). vulcanchem.comjaypeedigital.comsciopen.com The selection of an appropriate extraction solvent and method is crucial for maximizing the yield of this and other related anthraquinone glycosides.

Commonly, maceration or percolation techniques are employed, utilizing polar solvents to effectively solubilize the glycosidic compounds. scielo.brresearchgate.net Methanol (B129727), often in aqueous solutions (e.g., 80% methanol), is a frequently used solvent for this purpose. researchgate.net The use of aqueous methanol facilitates the extraction of a broad range of polar to moderately polar compounds, including this compound.

Following the initial extraction, a series of liquid-liquid partitioning steps are often performed to pre-purify the extract. For instance, the crude extract may be partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their differential solubility. scielo.brresearchgate.net This helps in removing non-polar constituents and enriching the fraction containing the desired cascarosides.

| Plant Source | Part Used | Extraction Method | Solvent(s) | Reference(s) |

| Rheum emodi | Rhizome | Not specified | Methanol | jaypeedigital.comsciopen.com |

| Rhamnus purshiana | Bark | Percolation | Ethanol | researchgate.net |

| Plant Material | Not specified | Maceration | Acetone (B3395972):water (7:3) | scielo.br |

Chromatographic Separation Strategies

Following initial extraction and partitioning, a combination of chromatographic techniques is essential for the separation and purification of this compound from the enriched extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and preparative isolation of this compound. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the polar anthraquinone glycosides.

Key HPLC Parameters:

Stationary Phase: C18 analytical columns are commonly used, providing a non-polar stationary phase for effective separation of the polar analytes. scielo.brscielo.brresearchgate.net

Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous solution (often with a small percentage of acid like formic or o-phosphoric acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. scielo.brresearchgate.net The gradient allows for the sequential elution of compounds with varying polarities.

Detection: UV detection is a standard method, with analytes often monitored at a wavelength of 254 nm. researchgate.net Diode Array Detection (DAD) can provide additional spectral information for compound identification.

| Stationary Phase | Mobile Phase | Detection | Reference(s) |

| Supelco Ascentis Express C18 | Water (0.1% formic acid) and Methanol (0.1% formic acid) | Not specified | scielo.br |

| C18 analytical column | 0.1% o-phosphoric acid and Methanol | 254 nm | researchgate.net |

| Not specified | Not specified | Diode Array Detector (DAD) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary analysis and monitoring of fractions during the isolation process. jaypeedigital.com It allows for the rapid assessment of the complexity of a mixture and helps in guiding the selection of fractions for further purification. For instance, after column chromatography, TLC analysis can be used to pool fractions containing similar compounds. scielo.br A common eluent system for the TLC analysis of related compounds is a mixture of ethyl acetate and acetone (e.g., 7:3 ratio). scielo.br

Countercurrent Chromatography (e.g., High-Performance Countercurrent Chromatography, HPCCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support, thereby avoiding irreversible adsorption of the sample. wikipedia.orgnih.gov High-Performance Countercurrent Chromatography (HPCCC) is an advanced form of this technique that has been successfully applied to the separation of quinone compounds. mdpi.com This method is particularly advantageous for the preparative separation of natural products. For example, off-line two-dimensional HPCCC has been used to separate the n-butanol-soluble extract of Rhamnus purshiana bark, which contains related cascarosides. researchgate.net A typical solvent system for such separations might include a mixture of chloroform, methanol, isopropanol, and water. researchgate.net

Other Column Chromatography Techniques

Traditional column chromatography techniques are frequently used for the initial fractionation of crude extracts. Sephadex LH-20, a size-exclusion chromatography medium, is often employed for the separation of plant phenolics and glycosides. scielo.br Elution with methanol is a common practice in this context. scielo.br The fractions collected from the Sephadex column are then typically analyzed by TLC to guide further purification steps. scielo.br

Sophisticated Spectroscopic and Spectrometric Elucidation of 10 Hydroxycascaroside C Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 10-Hydroxycascaroside C, providing detailed insights into its atomic connectivity and stereochemistry. researchgate.netresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for the structural assignment of this compound. researchgate.netresearchgate.net The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, allowing for the identification of the aromatic, aliphatic, and glycosidic protons. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on the number and types of carbon atoms present in the molecule, including quaternary carbons, methines, methylenes, and methyl groups. researchgate.netnih.gov

While specific, complete ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, the general approach involves comparing the obtained spectra with those of known related compounds like cascarosides and other anthrone (B1665570) C-glucosides. researchgate.netresearchgate.net The presence of the additional hydroxyl group at C-10 in this compound would cause characteristic shifts in the signals of neighboring protons and carbons compared to its parent compound, Cascaroside C. vulcanchem.com

Table 1: Representative ¹³C NMR Chemical Shifts for Key Structural Features of Anthrone Glycosides

| Carbon Atom | Typical Chemical Shift (ppm) |

| C-9 (Carbonyl) | ~187 |

| Aromatic Carbons | 100 - 160 |

| C-10 | Displaced to ~77 ppm in 10-hydroxycascarosides |

| Glycosidic Anomeric Carbons | ~100 |

Note: The chemical shift values are approximate and can vary based on the solvent and specific substitutions on the anthrone core. The chemical shift of the C-10 carbon is a key indicator for the presence of the hydroxyl group.. mdpi.comusp.br

A comprehensive structural elucidation of this compound is achieved through a suite of two-dimensional (2D) NMR experiments. researchgate.netnih.gov These techniques are instrumental in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity within the sugar moieties and the aromatic rings of the aglycone. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the molecule, including the orientation of the sugar moieties with respect to the aglycone. researchgate.netnih.govresearchgate.net

HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This experiment combines the features of HSQC and TOCSY, allowing for the correlation of a proton to all other protons within its spin system, and subsequently to their attached carbons. This is highly effective for assigning the complex spin systems within the sugar rings. researchgate.netnih.gov

Through the combined interpretation of these 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be determined. researchgate.netnih.gov

Determining the absolute configuration of stereocenters is a challenging aspect of natural product chemistry. For compounds like this compound, NMR-based methods are employed to establish the absolute stereochemistry. One common approach involves the formation of diastereomeric derivatives by reacting the molecule with a chiral derivatizing agent. rsc.org The resulting diastereomers will exhibit distinct NMR spectra, particularly in the chemical shifts of carbons near the newly formed chiral center. rsc.org Analysis of these differences, often in conjunction with computational methods like quantum-mechanical GIAO calculations of NMR shielding tensors, can allow for the assignment of the absolute configuration. rsc.org

Additionally, Nuclear Overhauser Effect (NOE) data from NOESY experiments can be used to infer the absolute configuration at certain stereocenters by comparing observed NOEs with those predicted for different stereoisomers. researchgate.net Analogies in circular dichroism (CD) spectra with related compounds of known absolute configuration can also provide supporting evidence. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, HSQC-TOCSY)

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. researchgate.netvulcanchem.com

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glycosides. researchgate.netresearchgate.netnih.gov In the analysis of this compound, ESI-MS is used to determine its molecular weight by observing the protonated molecule [M+H]⁺ or other adduct ions. researchgate.netuonbi.ac.ke The technique can be operated in both positive and negative ion modes, which can provide complementary fragmentation information. researchgate.netnih.gov Studies have shown that the presence of the additional hydroxyl group at C-10 in oxanthrones like this compound leads to distinct fragmentation patterns compared to anthrones lacking this feature. researchgate.netresearchgate.netnih.gov In positive ion mode, McLafferty-type rearrangements are facilitated, leading to the formation of a quinone group. researchgate.netresearchgate.netnih.gov

HR-ESI-MS provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. uonbi.ac.ke For this compound, with a molecular formula of C₂₇H₃₂O₁₄, HR-ESI-MS can confirm this composition by providing a measured mass that is very close to the calculated exact mass. vulcanchem.com This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Observed Ion | Significance |

| ESI-MS | Positive | [M+H]⁺ | Determination of Molecular Weight |

| HR-ESI-MS | Positive | [M+H]⁺ | Determination of Elemental Formula (C₂₇H₃₂O₁₄) |

Note: The specific m/z values would be approximately 581.1865 for the [M+H]⁺ ion in HR-ESI-MS..

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique crucial for determining the molecular weights of thermally labile and non-volatile compounds like glycosides. wikipedia.orgumd.edu In the analysis of this compound and related anthrone glycosides, FAB-MS is instrumental in establishing the molecular formula. nih.govtaylorandfrancis.com This technique typically bombards the sample, which is mixed in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process generates pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), which allow for the direct determination of the molecular weight. wikipedia.orgtaylorandfrancis.com The use of FAB-MS has been documented in the characterization of various natural products, including other anthraquinone (B42736) derivatives. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopic methods are indispensable for assigning the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, including complex natural products. researchgate.net The technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure. For molecules like this compound, the absolute configuration can be established by comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT). unideb.hu This comparison allows for the unambiguous assignment of stereochemistry. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for C10 Stereochemistry

Vibrational Circular Dichroism (VCD) spectroscopy provides detailed stereochemical information by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.uswikipedia.org This technique is particularly valuable for determining the absolute configuration of chiral centers, such as the C-10 position in this compound. usp.brusp.brrsc.org

VCD combines the structural specificity of IR spectroscopy with the stereochemical sensitivity of chiroptical methods. biotools.us The absolute stereochemistry is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemistry methods like Density Functional Theory (DFT). biotools.usoptica.orgnih.gov Unlike ECD, VCD does not require a chromophore and can be performed on samples in solution without the need for crystallization or derivatization. biotools.usspark904.nl The VCD spectra of enantiomers are mirror images of each other, being equal in magnitude but opposite in sign, while their IR spectra are identical. nih.govspark904.nl This property makes VCD a reliable method for assigning the absolute configuration of complex and conformationally flexible molecules. rsc.orgnih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy provide fundamental information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the context of this compound and related hydroxyanthraquinones, IR spectra would show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the anthrone skeleton, and C-O bonds of the glycosidic linkage. nih.govmdpi.comrdd.edu.iq The positions of these bands can be influenced by hydrogen bonding. researchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the conjugated systems within the molecule. Hydroxyanthraquinone derivatives typically exhibit multiple absorption bands in the UV-visible region. researchgate.netmdpi.com The position and intensity of these bands are affected by the nature and position of substituents on the anthraquinone core. researchgate.net For instance, the UV spectra of 1-hydroxyanthraquinones are influenced by tautomeric forms and hydrogen bonding. researchgate.net

| Spectroscopic Data for a Related Hydroxyanthraquinone Derivative | |

| Technique | Characteristic Absorptions |

| IR (KBr) ν_max cm⁻¹ | 3420 (O-H), 1670 (C=O, non-chelated), 1625 (C=O, chelated) |

| UV (EtOH) λ_max_ nm (log ε) | 225 (4.50), 255 (4.20), 285 (4.05), 410 (3.80) |

Note: This table represents typical data for a 1-hydroxyanthraquinone (B86950) derivative and serves as an illustrative example.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry plays an increasingly vital role in the structural elucidation of natural products. qom.ac.ir Methods like Density Functional Theory (DFT) are used to calculate and predict various spectroscopic properties, including NMR chemical shifts, and ECD and VCD spectra. qom.ac.irrsc.org By comparing these computationally predicted data with experimental results, the most probable structure and stereochemistry can be determined. optica.orgrsc.org

Computer-Assisted Structure Elucidation (CASE) programs can also be employed to generate all possible structures consistent with the available spectroscopic data, which is particularly useful for complex molecules or when data is limited. rsc.orgresearchgate.net These computational approaches, when integrated with experimental data, provide a powerful and reliable means for the complete and accurate structural determination of intricate natural products like this compound. qom.ac.ir The advancement of computational methods, including quantum-inspired computing like the digital annealer, promises to further enhance the precision and efficiency of natural product structure elucidation. oup.com

Molecular Dynamic Simulations for Conformation Analysis

The conformational flexibility of this compound, owing to its multiple rotatable bonds within the glycosidic linkages and at the junction of the aglycone and sugar moieties, presents a significant challenge in determining its most stable three-dimensional structure. To address this, molecular dynamic (MD) simulations have been employed as a powerful tool to explore the conformational landscape of cascaroside derivatives. mdpi.com

MD simulations provide insights into the dynamic behavior of the molecule over time, allowing for the identification of low-energy conformers that are likely to exist in solution. researchgate.net This computational approach involves calculating the forces between atoms and using these forces to simulate the molecule's movement, thus mapping out its potential energy surface. For the broader class of cascarosides, these simulations have been crucial in understanding the spatial arrangement of the sugar units relative to the anthrone core. The analysis of the MD trajectories helps in determining the predominant conformations, which is a prerequisite for the accurate interpretation of Nuclear Overhauser Effect (NOE) data from NMR spectroscopy and for the subsequent quantum chemical calculations of chiroptical properties. mdpi.com

Quantum Chemical Calculations for ECD and VCD Spectrum Prediction

The absolute configuration of stereocenters in molecules like this compound is a critical aspect of their structural identity. Experimental techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide valuable information about the stereochemistry of chiral molecules. However, the interpretation of these spectra can be complex. To overcome this, quantum chemical calculations are utilized to predict the ECD and VCD spectra for different possible stereoisomers of the molecule.

By comparing the computationally predicted spectra with the experimentally measured spectra, the absolute configuration of the molecule can be confidently assigned. This approach has been successfully applied to the cascaroside class of compounds. The process begins with the conformational search from molecular dynamics simulations to identify the most stable conformers. Then, for each of these low-energy conformers, the ECD and VCD spectra are calculated using time-dependent density functional theory (TDDFT) for ECD and density functional theory (DFT) for VCD. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The excellent agreement between the calculated and experimental spectra for related cascarosides has allowed for the unambiguous determination of their absolute stereochemistry, a methodology that is directly applicable to this compound.

Biosynthetic Pathways and Enzymatic Transformations of Anthrone C Glucosides

General Anthraquinone (B42736) Biosynthesis in Plants

The biosynthesis of anthraquinones, the parent structures of anthrone (B1665570) C-glucosides, primarily follows two main pathways in higher plants: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.net

The Polyketide Pathway : This pathway is prevalent in families such as Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.net It commences with one molecule of acetyl-CoA and seven molecules of malonyl-CoA, which undergo a series of condensation reactions to form a polyketide chain. researchgate.net This chain then cyclizes and aromatizes to yield the characteristic tricyclic anthraquinone skeleton. Key enzymes in this pathway include polyketide synthases (PKS), particularly Type III PKS like chalcone (B49325) synthase (CHS). plos.orgfrontiersin.org

The Chorismate/o-Succinylbenzoic Acid Pathway : This pathway is characteristic of the Rubiaceae family. researchgate.net In this route, rings A and B of the anthraquinone structure are derived from shikimic acid and α-ketoglutarate via the intermediate o-succinylbenzoic acid. researchgate.net Ring C is formed from isopentenyl diphosphate (B83284) (IPP), which can be synthesized through either the mevalonic acid (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgresearchgate.net

It is important to note that while these are the two primary pathways, the complete biosynthesis of all anthraquinones in plants is still not fully elucidated and can involve intermediates from other pathways like the MEP and MVA pathways. frontiersin.org

Specific Pathways Leading to 10-Hydroxycascaroside C and Related Anthrones

This compound is an anthrone C-glucoside, indicating that its biosynthesis involves modifications to a core anthrone structure. Anthrones are a reduced form of anthraquinones. uomustansiriyah.edu.iq The biosynthesis of the specific anthrone core of this compound likely proceeds through the polyketide pathway, given its presence in plants of the Polygonaceae and Rhamnaceae families where this pathway is active. researchgate.netthieme-connect.com

The formation of related anthrone C-glucosides, such as the cascarosides, involves the C-glycosylation of an anthrone aglycone. thieme-connect.com For instance, cascarosides A and B are O-glucosides of the diastereomeric aloins, while cascarosides C and D are derived from the diastereomeric 11-deoxyaloins. thieme-connect.com this compound, as its name suggests, possesses an additional hydroxyl group at the C-10 position. jst.go.jp This hydroxylation represents a key modification in its specific biosynthetic pathway.

The immediate precursors and the precise sequence of enzymatic reactions leading to this compound are still under investigation. However, it is known to co-occur with cascaroside C, cascaroside D, and cassialoin in Rheum emodi, suggesting a closely related biosynthetic origin. jst.go.jpnih.gov

Role of Glycosyltransferases in C-Glucosylation

A crucial step in the biosynthesis of this compound is the attachment of a glucose moiety to the anthrone backbone via a carbon-carbon bond, a process known as C-glucosylation. This reaction is catalyzed by a specific class of enzymes called C-glycosyltransferases (CGTs). nih.govfrontiersin.org

CGTs are a subset of glycosyltransferases (GTs) that facilitate the transfer of a sugar residue from an activated donor molecule, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. mdpi.com Unlike O-glycosyltransferases, which form more easily cleavable ether linkages, CGTs form a stable C-C bond, rendering the resulting C-glycosides resistant to acid and enzymatic hydrolysis. nih.govfrontiersin.org

The general mechanism of C-glycosylation catalyzed by CGTs involves the binding of both the sugar donor and the aglycone acceptor to the enzyme's active site. nih.gov The enzyme then facilitates the nucleophilic attack of a carbon atom on the aglycone onto the anomeric carbon of the sugar, resulting in the formation of the C-glycosidic bond. nih.gov

While the specific CGT responsible for the C-glucosylation step in this compound biosynthesis has not been isolated and characterized, the study of other plant CGTs provides a model for its function. For example, CGTs involved in the biosynthesis of C-glycosyl flavonoids have been extensively studied, revealing their high efficiency and regiospecificity. mdpi.com Some CGTs have also been shown to exhibit promiscuity, being able to utilize different sugar donors and acceptor molecules. escholarship.org

Stereospecificity of C10-Hydroxylation in Plant Organisms

A defining feature of this compound is the hydroxyl group at the C-10 position of the anthrone ring. jst.go.jp This hydroxylation reaction is catalyzed by a class of enzymes known as hydroxylases, often belonging to the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govwiley.com

Cytochrome P450 enzymes are known for their ability to catalyze a wide array of oxidative reactions, including the hydroxylation of unactivated C-H bonds, with high regio- and stereospecificity. wiley.comrsc.org In the context of this compound biosynthesis, a specific CYP enzyme would be responsible for introducing the hydroxyl group at the C-10 position of the anthrone precursor.

The stereospecificity of this hydroxylation is critical, as it determines the final three-dimensional structure of the molecule, which in turn can significantly impact its biological activity. Plant hydroxylases, including those involved in fatty acid and terpenoid metabolism, often exhibit strict control over the stereochemical outcome of the reactions they catalyze. nih.govgoogle.comresearchgate.net For example, different CYPs can introduce hydroxyl groups at specific carbons and with a defined stereochemistry in various secondary metabolite pathways. wiley.com

The exact enzyme and the mechanistic details of the C-10 hydroxylation in the biosynthesis of this compound remain to be elucidated. However, based on the known functions of plant hydroxylases, it is expected to be a highly controlled and stereospecific enzymatic transformation.

Analytical Quantification and Profiling of 10 Hydroxycascaroside C in Biological and Plant Matrices

Development and Validation of Chromatographic Methods (e.g., HPLC-MS/MS)

The accurate quantification of 10-Hydroxycascaroside C in complex samples, such as plant extracts and biological fluids, necessitates the development of robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS/MS), stands as a primary technique for this purpose.

Chromatographic Separation: Methods for analyzing related anthraquinone (B42736) derivatives often utilize reverse-phase HPLC. A typical setup involves a C18 column for separation. scielo.br The mobile phase commonly consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile), which is optimized to achieve the best separation and signal-to-noise ratio. scielo.brjaypeedigital.com For instance, a gradient elution may start with a lower concentration of the organic solvent, which is gradually increased to elute compounds with higher hydrophobicity. scielo.br

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), often with an electrospray ionization (ESI) source, is the preferred detection method due to its high selectivity and sensitivity. Fragmentation studies of related oxanthrones, such as 10-hydroxycascaroside A and B, have been conducted using ESI-Ion Trap mass spectrometers. researchgate.net These studies are vital for developing a Multiple Reaction Monitoring (MRM) method for quantification. The additional hydroxyl group at the C-10 position in oxanthrones like this compound leads to distinct fragmentation patterns compared to other anthrones, allowing for specific detection. researchgate.net

Method Validation: A comprehensive validation process is essential to ensure the reliability of the analytical method. While specific validation data for this compound is not extensively published, validation parameters for analogous compounds in similar matrices provide a framework. For related anthraquinones, HPLC methods have demonstrated excellent linearity (with correlation coefficients, r², greater than 0.98), good recovery rates (typically between 94% and 117%), and low limits of detection (LOD) and quantification (LOQ), often in the range of 0.008–0.010 μg/mL and 0.029–0.035 μg/mL, respectively. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Reverse-phase C18 (e.g., Supelco Ascentis Express C18, 5 cm × 2.1 mm, 2 µm) | scielo.br |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol with 0.1% Formic Acid | scielo.brjaypeedigital.com |

| Elution | Gradient elution | scielo.br |

| Ionization Source | Electrospray Ionization (ESI), typically in negative or positive mode | researchgate.net |

| Detector | Triple Quadrupole or Ion Trap Mass Spectrometer | researchgate.netscielo.br |

| Validation (Typical) | Linearity (r² > 0.98), Recovery (94-117%), LOD (ng/mL to µg/mL range) | researchgate.net |

Application of Internal Standards for Accurate Quantification

To achieve high accuracy and precision in quantitative analysis, especially with complex sample matrices, the use of an internal standard (IS) is critical. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.

For the quantification of compounds within plant extracts, a structurally similar molecule is often chosen as the IS. In studies involving the quantification of other phenolic compounds like catechin (B1668976) and gallic acid, the related compound 10-hydroxycascaroside A (10OHCasc-A) has been successfully employed as an internal standard. scielo.brscielo.brscielo.br This was used in an HPLC-ESI-MS/MS method, demonstrating its suitability for quantitative workflows involving this class of compounds. scielo.brscielo.br The selection of 10-hydroxycascaroside A highlights the principle of using a compound from the same chemical class to mimic the analytical behavior of the analyte of interest. scielo.br For the specific quantification of this compound, an ideal IS would be its stable isotope-labeled counterpart, although a closely related, non-endogenous cascaroside derivative could also serve as an effective alternative.

| Analyte(s) | Internal Standard Used | Analytical Technique | Rationale | Source |

|---|---|---|---|---|

| Catechin, Gallocatechin, Gallic Acid | 10-hydroxycascaroside A (10OHCasc-A) | HPLC-ESI-MS/MS | Structural similarity and consistent behavior during ionization and analysis. | scielo.brscielo.br |

Untargeted Metabolomics Approaches for Comprehensive Profiling

Untargeted metabolomics provides a powerful tool for obtaining a comprehensive snapshot of all detectable small molecules, including this compound, within a biological or plant sample. nih.govresearchgate.net This hypothesis-generating approach is invaluable for discovering novel compounds, understanding metabolic pathways, and identifying potential biomarkers. nih.gov

The typical workflow involves high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), coupled with a chromatographic separation system like HPLC or UPLC. researchgate.net This combination allows for the detection of a wide array of compounds in a single run. For instance, an untargeted metabolite profiling of Rumex species, which also contain anthrones, utilized RP-HPLC-DAD-QTOF-MS/MS to identify new bioactive compounds. researchgate.net Such an approach applied to Rheum extracts would enable the simultaneous profiling of this compound, its isomers (e.g., 10-Hydroxycascaroside D), and other related anthrone and anthraquinone glycosides. researchgate.net The data acquired can be processed using advanced bioinformatics tools to identify compounds based on their accurate mass, isotopic pattern, and fragmentation spectra, providing a detailed chemical fingerprint of the extract. usp.br

Quality Control and Standardization of Plant Extracts Containing this compound

Ensuring the quality, consistency, and safety of herbal products is a major concern for regulatory agencies. jaypeedigital.com The chemical standardization of plant extracts containing this compound, such as those from Rheum species, is therefore essential. jaypeedigital.comnih.gov

Chromatographic techniques are central to the quality control of these extracts. jaypeedigital.com Methods like HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the separation and quantification of key chemical markers. jaypeedigital.com For Rheum emodi, HPTLC and HPLC-PDA methods have been developed to quantify major anthraquinone derivatives, ensuring the potency and consistency of different batches. jaypeedigital.com Given that this compound is a known constituent of Rheum australe and Rheum emodi, it can serve as a crucial chemical marker for the identity and quality of these plant materials. jaypeedigital.comresearchgate.net The ratio of different classes of compounds, such as anthrones, oxanthrones (including this compound), and their degradation products (anthraquinones), can also be monitored as an indicator of proper storage and processing, which is critical for the safety of the final herbal product. usp.br

In Vitro Research on Cellular Mechanisms and Biological Activities

Antioxidant Activity Investigations

Currently, there are no specific studies detailing the antioxidant activity of isolated 10-Hydroxycascaroside C. However, extracts from plants containing this compound, such as Rheum emodi, have demonstrated antioxidant properties. amazonaws.com Research on other anthraquinones and related compounds from rhubarb suggests that they can act as antioxidants, but direct evidence for this compound is not yet established. nih.gov

Antimicrobial Activity against Bacterial and Fungal Pathogens

Specific in vitro data on the antimicrobial effects of this compound against bacterial and fungal pathogens is not available. The antimicrobial properties of Rheum extracts are well-documented, with compounds like rhein (B1680588), physcion, aloe-emodin (B1665711), and chrysophanol (B1684469) showing activity against various strains, including Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Aspergillus fumigatus. nih.gov The chemical constituents considered responsible for these antimicrobial activities are primarily other hydroxyanthraquinone derivatives. jaypeedigital.com

Research into Potential Anti-inflammatory Mechanisms

There is no direct research on the anti-inflammatory mechanisms of this compound. However, broader studies on rhubarb extracts and other constituent anthraquinones indicate anti-inflammatory potential. nih.gov For instance, the petroleum ether extract of Rheum emodi rhizomes, with chrysophanol as a main constituent, has shown anti-inflammatory activity in rat models. amazonaws.com Anthraquinones, as a class, are known to have significant anti-inflammatory effects, primarily through the regulation of inflammatory factors and related signaling pathways. mdpi.com

Cellular Studies on Antiproliferative and Apoptosis-Inducing Abilities (in context of other anthraquinones)

While there are no specific cellular studies on the antiproliferative and apoptosis-inducing abilities of this compound, extensive research has been conducted on other anthraquinones. For example, aloe-emodin has been shown to inhibit cell proliferation and induce apoptosis in human hepatoma cell lines through a p53- and p21-dependent pathway. mdpi.com Another anthrone (B1665570) C-glucoside, cassialoin, has demonstrated antitumor and antimetastatic actions, which are thought to be partly due to its metabolites, including chrysophanol-9-anthrone (B1216276) and aloe-emodin. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Anthraquinones

| Compound | Cell Line | Observed Effect | Reference |

| Aloe-emodin | Human hepatoma (Hep G2, Hep 3B) | Inhibition of proliferation, induction of apoptosis | mdpi.com |

| Cassialoin | Colon 26 | Inhibition of tumor growth and metastasis | nih.gov |

This table is for contextual purposes and does not include data for this compound.

Investigations into Metabolic Regulation Pathways (in context of other rhubarb components)

Specific investigations into the effects of this compound on metabolic regulation pathways are currently absent from the scientific literature. However, various components of rhubarb have been studied in this context. Emodin (B1671224), a prominent anthraquinone (B42736) in rhubarb, has been shown to regulate lipid metabolism. nih.gov Rhubarb extracts and their constituent phenols are known to lower blood lipid levels and reduce lipid accumulation. nih.gov These effects are often attributed to the regulation of key enzymes and signaling pathways involved in lipid metabolism, such as the inhibition of pancreatic lipase (B570770) and modulation of gene expression in adipocytes. nih.gov

Table 2: Investigated Metabolic Regulatory Effects of Other Rhubarb Components

| Component/Extract | Model | Key Findings | Reference |

| Emodin | In vitro/In vivo | Regulates lipid metabolism, modulates inflammatory factors related to lipolysis. | nih.gov |

| Rhubarb Phenols | Animal models | Significantly lower blood lipid levels and reduce lipid accumulation. | nih.gov |

| Rhubarb Extract | In vitro (3T3-L1 adipocytes) | Regulates lipid metabolism through various signaling pathways. | nih.gov |

This table is for contextual purposes and does not include data for this compound.

In Vivo Studies and Pharmacokinetic Research in Animal Models

Studies on Gastrointestinal Transit and Metabolism in Animal Models

The influence of plant extracts containing 10-Hydroxycascaroside C on gastrointestinal function is a key area of investigation, rooted in the traditional use of these plants as laxatives. nih.govnih.gov Anthrone (B1665570) derivatives, the class to which this compound belongs, are known to stimulate colon motility and reduce water reabsorption. wikipedia.org

Studies on rhubarb extracts, which contain a variety of anthraquinones and tannins, have revealed a bidirectional regulatory effect on intestinal function in mice. amazonaws.com Depending on the composition, these extracts can demonstrate both diarrheogenic and antidiarrheal properties, an effect evaluated through defecation tests in animal models. amazonaws.com

While specific pharmacokinetic studies on this compound are not extensively documented, the metabolic pathways of similar anthrone glycosides have been elucidated. For instance, sennosides (B37030) are metabolized by intestinal flora, where bacterial β-glucosidase hydrolyzes the sugar moieties to form active metabolites like rhein (B1680588) anthrone. frontiersin.org Similarly, the anthrone C-glucoside cassialoin is known to be metabolized in mice to chrysophanol-9-anthrone (B1216276) and subsequently to chrysophanol (B1684469). nih.gov This suggests that this compound is likely also a prodrug that requires transformation by gut microbiota to exert its biological effects. However, direct metabolic studies on this compound in animal models are needed to confirm its specific metabolic fate and identify its active metabolites.

Evaluation of Bioactivity in Animal Models (e.g., hyperlipidemia, hepatoprotection, anti-ulcer studies)

The bioactivity of this compound is inferred from studies on extracts of plants like Rheum emodi, where it is a known constituent. amazonaws.comnih.gov

Hyperlipidemia Extracts from rhubarb have been evaluated for their potential to treat hyperlipidemia. nih.gov Studies in animal models have shown that constituents within rhubarb can significantly lower blood lipid levels and reduce lipid accumulation. nih.govphytojournal.com For example, ethanolic extracts of Rheum emodi containing active constituents like chrysophanol and emodin (B1671224) demonstrated a significant reduction in plasma lipid levels in triton-induced hyperlipidemic rats. phytojournal.com While this compound is identified as a component of rhubarb, research on its specific contribution to the anti-hyperlipidemic effects of the extract is limited. nih.gov

Hepatoprotection The hepatoprotective potential of extracts containing this compound has been investigated in animal models of liver injury. Ethanolic extracts of Rheum emodi rhizomes showed significant hepatoprotective activity against carbon tetrachloride (CCl₄)-induced liver damage in Wistar rats. researchgate.netnih.gov Administration of the extract helped restore normal liver structure and significantly decreased the elevated serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). researchgate.netnih.gov Similarly, extracts from Rumex species have been shown to protect against CCl₄-induced liver damage in rats by enhancing the activity of antioxidant enzymes. rhhz.net These protective effects are often attributed to the antioxidant properties of the phenolic compounds within the extracts. nih.gov It is important to note, however, that rhubarb extracts can also exhibit dose-dependent hepatotoxicity. nih.gov

Anti-ulcer Studies The anti-ulcer properties of Rheum emodi rhizome extracts have been demonstrated in rat models. In studies using pyloric ligation-induced ulcers, oral administration of an ethanolic extract of Rheum emodi was found to provide significant gastric protection. phytojournal.comresearchgate.net The treatment led to a reduction in the ulcer index, a decrease in the volume and total acidity of gastric fluid, and an increase in gastric pH. phytojournal.comcabidigitallibrary.orgresearchgate.net Furthermore, the extract demonstrated antioxidant activity by increasing levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) while decreasing lipid peroxidation, indicating that the anti-ulcer effect is mediated, at least in part, by potentiating gastric defensive factors. cabidigitallibrary.orgresearchgate.net

The table below summarizes the reported anti-ulcer effects of Rheum emodi ethanolic extract in a pyloric-ligated rat model. cabidigitallibrary.orgresearchgate.net

| Parameter | Effect Observed in Treated Group (vs. Control) | Reference |

|---|---|---|

| Ulcer Index | Reduced | phytojournal.comcabidigitallibrary.orgresearchgate.net |

| Gastric Fluid Volume | Reduced | phytojournal.comcabidigitallibrary.orgresearchgate.net |

| Total Acidity | Reduced | phytojournal.comcabidigitallibrary.orgresearchgate.net |

| Gastric pH | Increased | phytojournal.comcabidigitallibrary.orgresearchgate.net |

| Superoxide Dismutase (SOD) | Increased | cabidigitallibrary.orgresearchgate.net |

| Glutathione (GSH) | Increased | cabidigitallibrary.orgresearchgate.net |

| Lipid Peroxidation (MDA) | Decreased | cabidigitallibrary.orgresearchgate.net |

Structure Activity Relationship Sar Studies

Correlating C10-Stereochemistry with Biological Activity

The introduction of a hydroxyl group at the C10 position of the anthrone (B1665570) backbone creates a stereocenter, leading to the potential for different spatial arrangements, or stereoisomers. In many plant sources, the biosynthesis of these compounds is not stereospecific, often resulting in the presence of both (10R)- and (10S)-diastereomers within the same plant. researchgate.net The specific three-dimensional structure conferred by the C10 stereochemistry is a critical determinant of biological activity, a principle observed across various classes of natural phenolic compounds. usp.br

The precise assignment of the absolute configuration at C10 is crucial for understanding its influence on bioactivity. Advanced analytical techniques are employed to distinguish between these stereoisomers. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the Nuclear Overhauser Effect (NOE), and Electronic Circular Dichroism (ECD) are fundamental in determining the absolute configuration of the two diastereoisomeric pairs of cascarosides. researchgate.netmdpi.com Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy has been shown to provide distinct spectral signatures that can be used to specifically identify the C10 stereochemistry in (ox)anthrone glycosides like the cascarosides. researchgate.net While no differences in fragmentation reactions during mass spectrometry are found between diastereoisomeric pairs of 10-hydroxycascarosides, the correct stereochemical assignment remains vital for correlating structure with function. researchgate.netusp.br

Table 1: Analytical Methods for C10-Stereocenter Determination

| Analytical Technique | Application in Stereochemistry | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines conformation and absolute configuration based on anisotropic effects and Nuclear Overhauser Effects (NOE). | researchgate.netmdpi.com |

| Electronic Circular Dichroism (ECD) | Confirms the absolute configuration at the C10 position. | researchgate.netmdpi.com |

| Vibrational Circular Dichroism (VCD) | Provides specific spectral patterns characteristic of the C10-stereocenter, allowing for empirical spectra-structure correlations. | researchgate.net |

Comparative SAR of 10-Hydroxycascaroside C with Cascarosides A, B, D, and other Anthrone/Oxanthrone Derivatives

The structure-activity relationships of C-glycosidic anthranoids are best understood by comparing their core structures. This compound is an oxanthrone derivative, distinguishing it from cascarosides A, B, and D, which are anthrone derivatives. researchgate.net9afi.com This key difference—the presence of a hydroxyl group at the C-10 position in oxanthrones—has significant implications for the molecule's chemical properties and biological effects.

Anthrones can be oxidized into oxanthrones, a transformation that is considered important for reducing the severe gastrointestinal side effects associated with anthranoid-containing preparations. researchgate.net This suggests a direct link between the C10-hydroxylation and a modified activity profile. While both classes of compounds act as prodrugs, the nature of the aglycone core is a primary determinant of activity and toxicity. Studies have shown that the aglycones (the non-sugar part) are the active compounds but are also responsible for the toxic effects observed in anthraquinone-rich extracts. ualberta.ca

The additional oxygen atom at C-10 in oxanthrones like this compound creates a different fragmentation pattern in mass spectrometry compared to anthrones, allowing for clear differentiation between the two classes. researchgate.net For instance, the C10-hydroxyl allows for McLafferty-type rearrangements during mass spectrometry analysis in positive ion mode, a reaction not seen in the anthrone cascarosides. researchgate.net

Table 2: Structural and Activity Comparison of Anthrone and Oxanthrone Glycosides

| Feature | Anthrone Derivatives (e.g., Cascarosides A, B, D) | Oxanthrone Derivatives (e.g., this compound) | Reference |

|---|---|---|---|

| Core Structure | Anthrone | Oxanthrone | researchgate.net |

| C-10 Substitution | Hydrogen | Hydroxyl (-OH) group | researchgate.net9afi.com |

| Biological Precursor | Considered the precursor form. | Formed by the oxidation of anthrones. | researchgate.net |

| Associated Effects | Higher potential for severe side effects (e.g., diarrhea). | Associated with reduced side effects. | researchgate.net |

| Mass Spectrometry | Distinct fragmentation pattern. | Different fragmentation pattern due to the C10-OH group, allowing specific rearrangements. | researchgate.netusp.br |

Impact of Glycosylation Patterns on Bioactivity

Glycosylation, the attachment of sugar moieties to the aglycone core, is a fundamental structural feature that profoundly modulates the bioactivity of anthranoid compounds. rsc.org The sugar portions of the molecule affect solubility, stability, and pharmacokinetic properties, essentially functioning as a delivery system. ksu.edu.sa

For compounds like this compound, the glycosidic linkages are crucial. These molecules are typically C,O-diglucosides, meaning they have one glucose attached via a carbon-carbon bond (a C-glycoside) and a second attached via an oxygen atom (an O-glycoside). ksu.edu.sascribd.com This pattern significantly influences how the compound behaves in a biological system. Glycosylated anthranoids, such as the cascarosides, are considered prodrugs. ualberta.ca They are often less active or inactive themselves but are metabolized by the intestinal flora, which cleaves the sugar moieties to release the active aglycone. ualberta.ca

This enzymatic release mechanism is critical. The presence of the glucose units generally reduces the toxicity of the compound compared to its free aglycone form. researchgate.netualberta.ca Therefore, the glycosylation pattern serves to mask the highly active and potentially toxic aglycone, facilitating its transport to the target site in the intestine before activation. This strategy enhances the therapeutic utility while minimizing systemic toxicity. ualberta.ca The hydrophilic nature of the sugar groups can also significantly alter the compound's solubility and stability. nih.gov

Table 3: Effects of Glycosylation on Anthranoid Bioactivity

| Parameter | Unglycosylated Aglycone | Glycosylated Form (e.g., this compound) | Reference |

|---|---|---|---|

| Toxicity | More toxic; responsible for adverse effects. | Reduced toxicity. | researchgate.netualberta.ca |

| Activity | The active form of the compound. | Functions as a prodrug; requires metabolic activation (deglycosylation) by intestinal flora. | ualberta.ca |

| Solubility & Stability | Generally lower. | Generally enhanced, improving pharmacokinetic properties. | ksu.edu.sanih.gov |

| Mechanism | Direct interaction with biological targets. | Acts as a transport form to deliver the aglycone to the site of action. | ualberta.ca |

Biotechnology and Sustainable Production Approaches

Plant Cell and Tissue Culture for Enhanced Production

Plant cell and tissue culture represent a promising alternative for the controlled and sustainable production of 10-Hydroxycascaroside C and other valuable anthraquinones. This in-vitro method allows for the cultivation of plant cells under optimized and sterile conditions, independent of geographical and climatic constraints.

Research into the tissue culture of Rheum and other anthraquinone-producing species has demonstrated the feasibility of this approach. For instance, studies on tissue culture-raised Rheum emodi have enabled the qualitative and quantitative analysis of its anthraquinone (B42736) derivatives, confirming that these techniques can produce the desired compounds. nih.govjaypeedigital.compphouse.org Furthermore, callus cultures of Rubia cordifolia have shown that in vitro systems can be highly productive, laying the groundwork for similar applications for other species. nih.gov The primary advantages include the potential for higher yields, consistent product quality, and a reduced environmental footprint compared to traditional agriculture.

Table 1: Research Findings in Plant Tissue Culture for Anthraquinone Production

| Plant Species | Culture Type | Key Research Findings | Reference |

|---|---|---|---|

| Rheum emodi | Tissue Culture | Tissue culture techniques have been successfully employed for the conservation and propagation of the species. Analysis of tissue culture-raised plants confirmed the production of key anthraquinone derivatives. | nih.govjaypeedigital.com |

| Rubia cordifolia | Callus Culture | Long-term cultivation (over 10 years) of a callus line transformed with the rolA oncogene resulted in a significant and stable increase in anthraquinone (AQ) yield, from 200 mg/L to 874 mg/L. | nih.gov |

Genetic Engineering for Modulating Biosynthetic Pathways

Metabolic and genetic engineering offers powerful tools to enhance the production of this compound by manipulating its biosynthetic pathways. Anthraquinones in higher plants are primarily synthesized via two main routes: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.net Understanding these pathways at a molecular level is crucial for identifying key enzymes and regulatory genes that can be targeted for modification.

A notable example of genetic engineering is the use of Agrobacterium rhizogenes to introduce oncogenes, such as rolA, into plant cell cultures. In Rubia cordifolia, this transformation led to the strong activation of genes essential for anthraquinone biosynthesis, resulting in a substantial increase in product yield. nih.gov Such strategies, which upregulate the natural production machinery of the plant cells, hold immense potential for the industrial-scale synthesis of complex molecules like this compound. Advances in genomics, such as the sequencing of the Senna tora genome, are further accelerating the discovery of novel genes involved in anthraquinone synthesis that can be used in future metabolic engineering efforts. biorxiv.org

Table 2: Genetic Engineering Strategies for Enhanced Anthraquinone Production

| Strategy | Host Organism | Target/Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Transformation with Agrobacterium rhizogenes | Rubia cordifolia (Callus Culture) | Introduction of the rolA plant oncogene. | Strong activation of key anthraquinone biosynthesis genes, leading to a more than four-fold increase in anthraquinone yield over long-term cultivation. | nih.gov |

| Metabolic Engineering of Biosynthetic Pathways | Various Plant Systems | Optimization of the expression of genes in pathways like the polyketide or chorismate/o-succinylbenzoic acid pathways. | Increased production of high-value natural products and potential for generating novel compounds. | researchgate.netmdpi.com |

Impact of Cultivation and Processing Methods on this compound Content

For production that still relies on whole plants, both cultivation and post-harvest processing methods significantly influence the final concentration and quality of this compound. cuni.cz The chemical profile of plants can vary depending on whether they are grown in the wild or under controlled cultivation. cuni.cz

Processing techniques are also crucial for preserving and efficiently extracting the target compounds. The use of modern, physically enhanced extraction methods, such as those assisted by ultrasound or microwaves, can improve the extraction rate of anthraquinones from plant material while reducing the processing time. mdpi.com

Table 3: Impact of Cultivation and Processing on Anthraquinone Content

| Factor | Parameter | Effect on Anthraquinone Content/Production | Reference |

|---|---|---|---|

| Cultivation | Growth Origin | Naturally growing Rheum plants may have higher phytochemical content than cultivated ones, though levels of some key compounds can be comparable. | cuni.cz |

| Environmental Conditions | For Rheum australe, humus-rich, well-drained soil and adequate light are suitable. Higher temperatures and light improve germination. | cuni.cznih.gov | |

| Processing | Extraction Method | Ultrasound-assisted extraction can improve the yield and reduce the time required to extract anthraquinones from plant material. | mdpi.com |

Future Research Directions and Emerging Trends

Elucidation of Undiscovered Stereoisomers and Related Compounds

The existence of stereoisomers is a critical aspect of natural product chemistry, as different spatial arrangements of atoms can lead to vastly different biological activities. The cascaroside family provides a clear precedent for this, with cascarosides A and B being established as C-10 stereoisomers. nih.gov Their distinct properties were confirmed through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy. nih.gov

A similar isomeric relationship has been identified for 10-Hydroxycascaroside C. jst.go.jpresearchgate.net Research has led to the isolation of 10-Hydroxycascaroside D from Rheum emodi, a known isomer of this compound. mdpi.comjst.go.jpresearchgate.net The structural differences between these anthrone (B1665570) C-glucosides were established through comprehensive spectroscopic investigation. jst.go.jpresearchgate.net

Future research will likely focus on identifying other potential stereoisomers. The addition of a hydroxyl group at the C-10 position, which characterizes oxanthrones like this compound, creates a chiral center, increasing the possibility of undiscovered diastereomers. researchgate.net Advanced analytical techniques, particularly mass spectrometry (MS), are crucial in this endeavor. The fragmentation patterns of oxanthrones differ from those of anthrones, providing a method to differentiate between these classes and potentially identify new isomers. researchgate.net

Deeper Understanding of this compound's Molecular Targets

While direct research on the molecular targets of this compound is in its early stages, studies on related anthraquinones offer significant insights into its potential mechanisms of action. vulcanchem.comontosight.ai Anthraquinones as a class are known to interact with a wide array of biological targets, suggesting that this compound could have anti-inflammatory, antioxidant, and cytotoxic properties. rsc.orgontosight.ainih.gov

Future investigations will likely explore the following potential molecular targets:

Enzymes and Kinases: Related compounds like emodin (B1671224) are known to inhibit protein kinases and enzymes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.gov

Transcription Factors: Anthraquinones can modulate the activity of transcription factors like PPAR-γ and C/EBP-α, which are key regulators of adipocyte differentiation and lipid metabolism. nih.gov

Ribosomes: Some anthraquinone (B42736) glycosides, such as aloin, are believed to inhibit bacterial protein synthesis by interfering with ribosome function, a mechanism that could be investigated for this compound. rsc.org

Ion Channels: The CFTR chloride channel has been identified as a potential molecular target for some anthraquinone compounds. usp.br

The presence of an additional hydroxyl group in this compound compared to Cascaroside C may influence its water solubility and receptor interactions, potentially leading to a unique pharmacological profile that warrants detailed investigation. vulcanchem.com

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level approach is essential to unravel the complex biological effects of phytochemicals. The integration of multi-omics data—including genomics, proteomics, and metabolomics—offers a powerful strategy to understand how this compound affects biological systems holistically.

Pharmacokinetic studies on rhubarb extracts have already employed metabolomics to track the biotransformation of anthraquinone glycosides by intestinal bacteria. nih.gov This research reveals that gut microbiota play a crucial role in metabolizing these compounds into their active aglycone forms. nih.gov

Future research directions using multi-omics could include:

Metabolomics: To identify the metabolic pathways affected by this compound and its metabolites in various cell types or organisms.

Proteomics: To profile changes in protein expression in response to treatment, revealing the specific proteins and signaling pathways that are modulated.

Transcriptomics: To analyze changes in gene expression, providing insights into the regulatory networks influenced by the compound.

By combining these datasets, researchers can construct comprehensive models of the compound's mechanism of action, moving beyond a single-target focus to a broader, systems-level understanding.

Development of Novel Analytical Platforms for High-Throughput Screening and Quantification

The advancement of research on this compound relies heavily on the availability of robust and efficient analytical methods. Currently, High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and validated method for the quantification of related cascarosides and other anthraquinones. x-mol.comresearchgate.netoup.com Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity for structural confirmation and quantification. vulcanchem.comontosight.ai

Emerging trends in this area focus on developing novel platforms for high-throughput screening (HTS) and more efficient quantification.

High-Throughput Screening (HTS): Adapting current HPLC and LC-MS methods to HTS formats would enable the rapid screening of large libraries of plant extracts or synthetic derivatives for biological activity.

Advanced Separation Techniques: High-Performance Countercurrent Chromatography (HPCCC) has proven to be a powerful technique for the preparative-scale isolation of cascarosides, which could be instrumental in obtaining pure this compound for further study. researchgate.net

Method Validation and Standardization: Continued development and validation of analytical methods are crucial for quality control in research and potential future pharmaceutical applications. oup.comconicet.gov.ar The validation process for similar compounds has demonstrated high accuracy and low limits of detection and quantification. researchgate.netoup.com

These advancements will facilitate a more rapid and comprehensive evaluation of this compound's properties and potential applications.

Q & A

Q. What steps ensure ethical sourcing and reproducibility in studies involving this compound?

- Answer:

- Voucher specimens : Deposit plant samples in herbaria (e.g., Kew Gardens) for taxonomic verification.

- Open-data practices : Share spectral and bioassay data in repositories (e.g., MetaboLights).

- Replication protocols : Publish detailed SOPs for extraction and assay workflows to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.